2'-Fucosyllactose is classified as a neutral oligosaccharide and is one of the most abundant HMOs found in human milk. It belongs to a broader category of carbohydrates known as glycans, which are essential for various biological functions. Glycosyn LLC, a biotechnology company, specializes in developing and commercializing HMOs, focusing on their therapeutic applications for conditions such as inflammatory bowel disease and irritable bowel syndrome .
The synthesis of 2'-Fucosyllactose can be achieved through various biotechnological methods. One notable approach involves the use of metabolically engineered Escherichia coli strains that express specific fucosyltransferases derived from Bacteroides fragilis. These engineered bacteria facilitate the conversion of lactose into 2'-FL through enzymatic reactions, allowing for efficient production at scale.
Key parameters in the synthesis process include:
The molecular structure of 2'-Fucosyllactose consists of a lactose backbone with an additional fucose unit attached via an α-(1,2) linkage. Its chemical formula is C_12H_20O_10, and it has a molecular weight of approximately 356.3 g/mol. The structure can be represented as follows:
The presence of fucose enhances its biological activity, particularly its ability to inhibit pathogen adhesion to intestinal cells, thereby contributing to its prebiotic effects .
2'-Fucosyllactose participates in several chemical reactions that are significant for its functionality:
The mechanism of action of 2'-Fucosyllactose primarily revolves around its role as a prebiotic. It enhances gut health through several pathways:
The physical and chemical properties of 2'-Fucosyllactose include:
The applications of 2'-Fucosyllactose are diverse and expanding:
Glycosyn operates at the forefront of complex bioactive molecule synthesis, specializing in carbohydrate chemistry, polymer science, pharmaceutical excipients, and high-functionality chemical entities. The organization functions as both a Contract Development and Manufacturing Organization (CDMO) and a Contract Research Organization (CRO), providing end-to-end solutions from molecular discovery to regulatory-compliant manufacturing. Glycosyn’s niche expertise lies in the synthesis of intricate glycosyl compounds—including Human Milk Oligosaccharides (HMOs) such as 2′-fucosyllactose (2′-FL)—through chemical, enzymatic, and chemo-enzymatic methodologies. Their capabilities encompass route selection, process optimization, and scale-up under current Good Manufacturing Practice (cGMP) guidelines, ensuring commercial viability for therapeutics and nutraceuticals. A cornerstone of their innovation is the proprietary biosynthesis platform for HMOs, which enables cost-effective industrial-scale production of compounds like 2′-fucosyllactose, constituting 2–3 g/L in human milk from "secretor-positive" individuals [2] [5] [9]. This platform leverages engineered microbial strains (e.g., Escherichia coli) and optimized fermentation/purification processes, positioning Glycosyn as a global leader in glycoscience [3] [9].
Glycosyn’s scientific legacy originates in the 1980s with foundational work on seaweed polysaccharides and levoglucosenone-derived herbicides at New Zealand’s Department of Scientific and Industrial Research. Key milestones include:
This evolution reflects a continuous commitment to translating complex chemistry into biomedical solutions, underscored by 20+ years of peer-reviewed publications, patents, and regulatory successes [3] [4].
Glycosyn’s research paradigm centers on harnessing glycosyltransferase enzymology and synthetic biology to address unmet needs in human health. Their work on HMO biosynthesis exemplifies this: Glycosyltransferases catalyze the formation of glycosidic bonds in oligosaccharides, with fucosyltransferases (e.g., FUT2) and sialyltransferases governing the structural diversity of HMOs like 2′-fucosyllactose and sialyllactose [5] [7]. Glycosyn’s proprietary processes replicate these pathways industrially, enabling the production of 15+ HMOs for applications in:
Table 1: Structural Classification of Key Human Milk Oligosaccharides (HMOs) [5]
Category | Abbreviation | Structure | Biological Role |
---|---|---|---|
Neutral/Fucosylated | 2′-FL | Fucα1-2Galβ1-4Glc | Prebiotic, pathogen blocker |
Neutral/Fucosylated | 3-FL | Galβ1-4(Fucα1-3)Glc | Immunomodulator |
Sialylated | 3′-SL | Neu5Acα2-3Galβ1-4Glc | Neurodevelopment support |
Sialylated | 6′-SL | Neu5Acα2-6Galβ1-4Glc | Anti-inflammatory effects |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: